![molecular formula C8H12Cl2N2 B2425866 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride CAS No. 2305253-64-7](/img/structure/B2425866.png)

4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

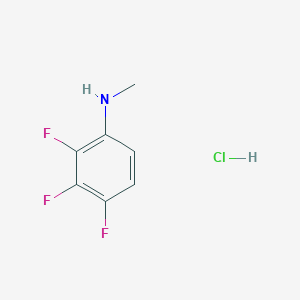

“4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride” is a chemical compound with the molecular formula C7H10Cl2N2 . It appears as a white to green crystalline powder .

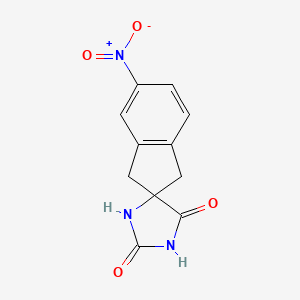

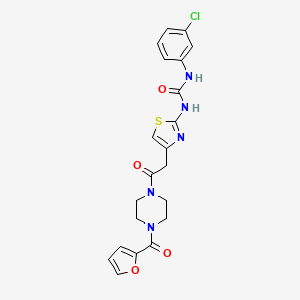

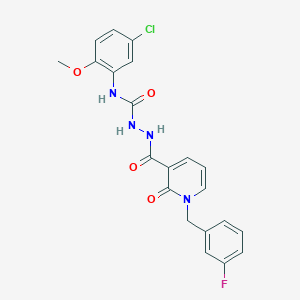

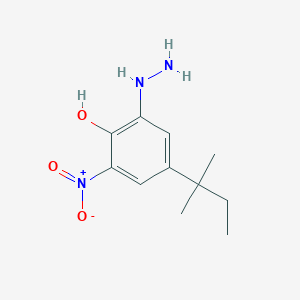

Molecular Structure Analysis

The InChI Key for this compound is FZBCVKVGLQRBHY-UHFFFAOYSA-N . The SMILES representation is Cl.Cl.C1NCC2=C1C=CC=N2 . These codes provide a way to represent the molecule’s structure in a textual format.Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.08 . It is a solid at room temperature and has a white to green color .Wissenschaftliche Forschungsanwendungen

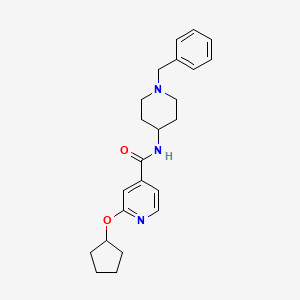

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

- The pyranopyrimidine core, related to 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The use of hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts has been significant in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are essential precursors in developing various pharmacologically active compounds. The review emphasizes the application of these catalysts from 1992 to 2022 for synthesizing these scaffolds and suggests that this field will continue to attract researchers for the development of lead molecules (Parmar, Vala, & Patel, 2023).

Kinase Inhibition and Binding Modes

- Pyrazolo[3,4-b]pyridine, structurally similar to 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, has been versatile in designing kinase inhibitors due to its ability to interact with kinases through multiple binding modes. This scaffold binds to the hinge region of the kinase and can form additional interactions in the kinase pocket, providing potency and selectivity. It's a key scaffold in kinase inhibitor design, suggesting the potential of related structures like 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in medicinal chemistry (Wenglowsky, 2013).

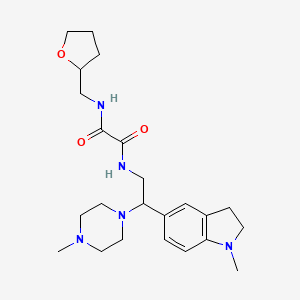

Synthetic and Optical Applications

- Diketopyrrolopyrroles, closely related to the compound , have been widely used as dyes with applications in high-quality pigments, solar cells, and fluorescence imaging. The comprehensive review on their synthesis, reactivity, and optical properties highlights their significance in the field of advanced materials. The strong bathochromic shift in absorption and increased two-photon absorption cross-section are notable, emphasizing the continued interest in these compounds for real-world applications (Grzybowski & Gryko, 2015).

Wirkmechanismus

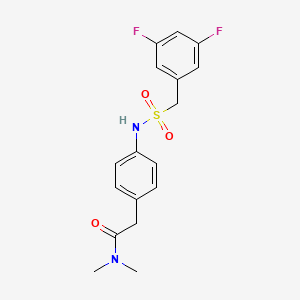

Target of Action

Similar compounds have been reported to interact with receptor-interacting protein kinase 1 (ripk1) . RIPK1 is a crucial regulator of inflammation and cell death, playing a significant role in necroptosis, a form of programmed cell death .

Mode of Action

It’s worth noting that similar compounds have been reported to act as potent inhibitors of necroptosis . They bind to the allosteric pocket of RIPK1, serving as a type III inhibitor .

Biochemical Pathways

Given the potential interaction with ripk1, it’s plausible that this compound could influence pathways related to inflammation and cell death, particularly necroptosis .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given its potential role as a necroptosis inhibitor, it’s plausible that this compound could prevent cell death and reduce inflammation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c1-6-2-3-10-8-5-9-4-7(6)8;;/h2-3,9H,4-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCKUEFMLSMBBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNCC2=NC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)

![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)

![(2s)-1-(Prop-2-yn-1-yl)-n-[(1,3-thiazol-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2425790.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2425795.png)

![2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2425801.png)